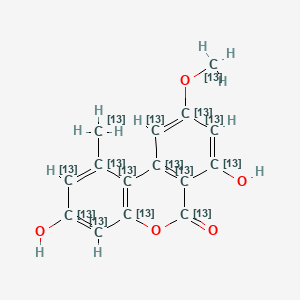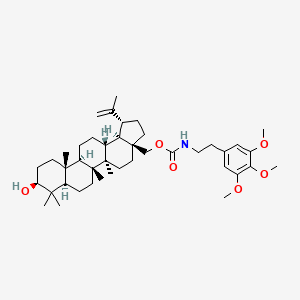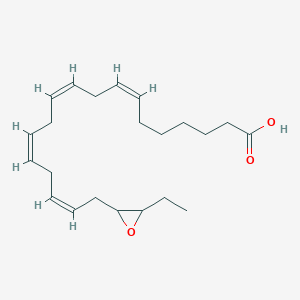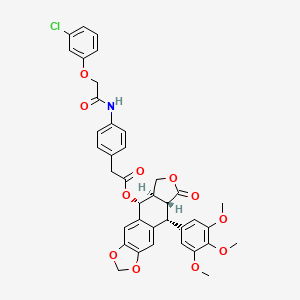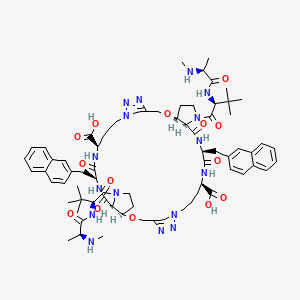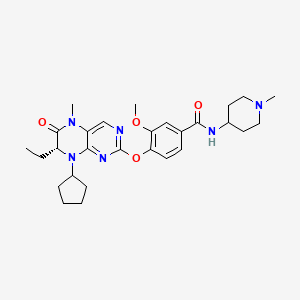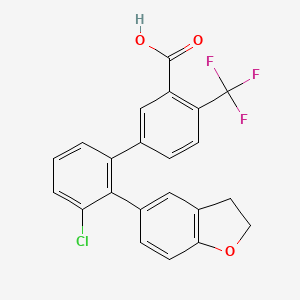
Fabp4-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fabp4-IN-2 is a chemical compound that acts as an inhibitor of fatty acid binding protein 4 (FABP4). Fatty acid binding protein 4 is a lipid chaperone involved in the transport of fatty acids and other hydrophobic molecules within cells. It plays a significant role in metabolic processes and is associated with various metabolic disorders, including obesity, diabetes, and cardiovascular diseases .
Méthodes De Préparation
The synthesis of Fabp4-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of Intermediate Compounds: This involves the reaction of starting materials under controlled conditions to form intermediate compounds.
Coupling Reactions: The intermediate compounds undergo coupling reactions to form the final product, this compound.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include automated processes and stringent quality control measures to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Fabp4-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Fabp4-IN-2 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of fatty acid binding protein 4 in lipid metabolism and transport.
Biology: It is used to investigate the biological functions of fatty acid binding protein 4 in various cell types and tissues.
Medicine: It is explored as a potential therapeutic agent for the treatment of metabolic disorders, such as obesity, diabetes, and cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic strategies targeting fatty acid binding protein 4
Mécanisme D'action
Fabp4-IN-2 exerts its effects by inhibiting the activity of fatty acid binding protein 4. This inhibition disrupts the transport of fatty acids and other hydrophobic molecules within cells, leading to alterations in lipid metabolism and signaling pathways. The molecular targets and pathways involved include the peroxisome proliferator-activated receptor gamma (PPARγ) pathway and the nuclear factor-kappa B (NF-κB) pathway .
Comparaison Avec Des Composés Similaires
Fabp4-IN-2 is unique compared to other similar compounds due to its specific inhibitory activity against fatty acid binding protein 4. Similar compounds include:
BMS309403: Another inhibitor of fatty acid binding protein 4, used in research to study its role in metabolic processes.
I-9: A compound that inhibits fatty acid binding protein 4 and is used to investigate its effects on lipid metabolism and inflammation
This compound stands out due to its high specificity and potency in inhibiting fatty acid binding protein 4, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H14ClF3O3 |
|---|---|
Poids moléculaire |
418.8 g/mol |
Nom IUPAC |
5-[3-chloro-2-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C22H14ClF3O3/c23-18-3-1-2-15(20(18)14-5-7-19-13(10-14)8-9-29-19)12-4-6-17(22(24,25)26)16(11-12)21(27)28/h1-7,10-11H,8-9H2,(H,27,28) |
Clé InChI |
INLIHUCZNWEXGG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)C3=C(C=CC=C3Cl)C4=CC(=C(C=C4)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


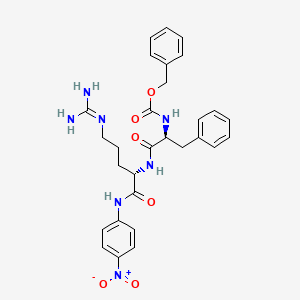
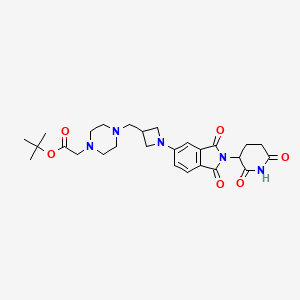
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
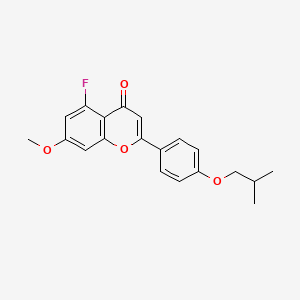

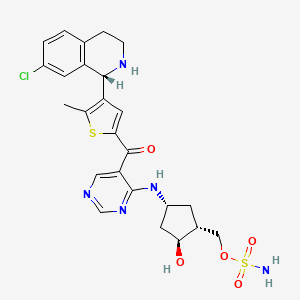
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
